Home > Products > Building Blocks P3278 > 4,7-Dichloropyrido[2,3-d]pyrimidine
4,7-Dichloropyrido[2,3-d]pyrimidine - 552331-44-9

4,7-Dichloropyrido[2,3-d]pyrimidine

Catalog Number: EVT-359284
CAS Number: 552331-44-9
Molecular Formula: C7H3Cl2N3
Molecular Weight: 200.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4,7-Dichloropyrido[2,3-d]pyrimidine is a chemical compound with the CAS Number: 552331-44-9 . It has a molecular weight of 200.03 . It is a powder in physical form .

Synthesis Analysis

The synthesis of 4,7-Dichloropyrido[2,3-d]pyrimidine derivatives involves various synthetic protocols . The collection was generated from a single starting material, 4,7-dichloropyrido [3,2-d]pyrimidine, which afforded the final compounds after two steps: a sequential or one-pot sequence including selective cross-coupling reactions in C-4, followed by the second cross-coupling in C-7 .

Molecular Structure Analysis

The molecular structure of 4,7-Dichloropyrido[2,3-d]pyrimidine is characterized by a fused hetero-bicyclic nucleus containing pyridine and pyrimidine rings .

Chemical Reactions Analysis

4,7-Dichloropyrido[2,3-d]pyrimidine undergoes various reactions, making it valuable in the synthesis of complex organic compounds .

Physical And Chemical Properties Analysis

4,7-Dichloropyrido[2,3-d]pyrimidine has a molecular weight of 200.03 g/mol . It has a topological polar surface area of 38.7 Ų . It is a powder in physical form .

5,8-Dichloropyrido[2,3-d]pyridazine

    Relevance: 5,8-Dichloropyrido[2,3-d]pyridazine is structurally analogous to 4,7-Dichloropyrido[2,3-d]pyrimidine. Both compounds share a pyrido[2,3-d]pyrimidine core structure but differ in the presence of a nitrogen atom instead of a carbon atom at the 8-position in the pyrido[2,3-d]pyridazine derivative. This similarity in structure suggests that 5,8-Dichloropyrido[2,3-d]pyridazine could exhibit similar reactivity patterns and potentially possess related biological activities to 4,7-Dichloropyrido[2,3-d]pyrimidine.

    Compound Description: 4,7-Dichloroimidazo[4,5-d]pyridazine is another dichlorinated heterocyclic compound. It's known to be less reactive towards nucleophilic substitutions compared to 5,8-dichloropyrido[2,3-d]pyridazine. This lower reactivity is attributed to the electron-rich imidazole ring, which reduces the electrophilicity of the carbon atoms attached to the chlorine atoms. To enhance its reactivity, protecting groups like tetrahydropyranyl can be introduced to modulate the electronic properties of the imidazole ring.

    Relevance: 4,7-Dichloroimidazo[4,5-d]pyridazine shares a structural resemblance with 4,7-Dichloropyrido[2,3-d]pyrimidine, particularly in the positioning of the chlorine atoms on the core heterocyclic system. The key difference lies in the presence of an imidazole ring fused to the pyridazine moiety in 4,7-Dichloroimidazo[4,5-d]pyridazine, contrasting with the pyridine ring in 4,7-Dichloropyrido[2,3-d]pyrimidine. Despite this difference, the structural similarities provide valuable insights into the reactivity and potential applications of both compounds.

    Compound Description: 7-Chloroimidazo[4,5-c]pyridazine is a monochlorinated heterocyclic compound exhibiting low reactivity towards nucleophilic substitutions. This low reactivity is attributed to the electron-donating effect of the imidazole ring, which decreases the electrophilicity of the carbon atom attached to the chlorine atom. Similar to 4,7-dichloroimidazo[4,5-d]pyridazine, its reactivity can be enhanced by employing protecting groups like tetrahydropyranyl to modulate the electronic properties of the imidazole ring.

Overview

4,7-Dichloropyrido[2,3-d]pyrimidine is an organic compound characterized by its chemical formula C8H4Cl2N2C_8H_4Cl_2N_2. This compound appears as a colorless to pale yellow crystalline solid and has a melting point ranging from 148 to 150 degrees Celsius. It is notable for its applications in medicinal chemistry and biological research, particularly in the development of therapeutic agents targeting various diseases, including cancer and inflammatory conditions .

Source and Classification

This compound belongs to the class of heterocyclic compounds known as pyridopyrimidines, which are derivatives of pyrimidine. Its synthesis and characterization have been documented in various scientific studies, highlighting its potential as a scaffold for drug development and its role in biochemical research .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4,7-Dichloropyrido[2,3-d]pyrimidine typically involves several steps. One common method includes the reaction of 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde. This reaction is followed by reduction using Raney nickel in dimethylformamide, which leads to the formation of the desired pyridopyrimidine structure .

Another approach involves the nucleophilic aromatic substitution reaction, where chlorine atoms in the compound can be replaced by various nucleophiles such as amines or thiols. This method allows for the modification of the compound to create derivatives with potentially enhanced biological activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4,7-Dichloropyrido[2,3-d]pyrimidine consists of a fused pyridine and pyrimidine ring system with two chlorine substituents at positions 4 and 7. The structural formula can be represented as follows:

C8H4Cl2N2\text{C}_8\text{H}_4\text{Cl}_2\text{N}_2

Key structural data includes:

  • Melting Point: Approximately 148-150 °C
  • Appearance: Colorless to pale yellow crystalline solid
  • Molecular Weight: 199.03 g/mol

This structural configuration contributes to its chemical reactivity and biological interactions .

Chemical Reactions Analysis

Reactions and Technical Details

4,7-Dichloropyrido[2,3-d]pyrimidine participates in various chemical reactions:

  • Nucleophilic Aromatic Substitution (SnAr): In this reaction, nucleophiles such as amines or thiols can substitute the chlorine atoms on the aromatic ring.
  • Suzuki Coupling: This involves coupling with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds, which is useful for synthesizing more complex molecules.

These reactions are critical for modifying the compound to enhance its pharmacological properties or to create new derivatives for further study .

Mechanism of Action

Process and Data

The mechanism of action for 4,7-Dichloropyrido[2,3-d]pyrimidine primarily revolves around its interaction with dihydrofolate reductase, an enzyme crucial for nucleotide synthesis. By inhibiting this enzyme, the compound disrupts tetrahydrofolate production, leading to impaired DNA replication and cell division. This action underlies its potential therapeutic effects against rapidly dividing cancer cells .

Additionally, studies have shown that this compound interacts with various cellular pathways, influencing gene expression and cellular metabolism. The degree of lipophilicity also affects its ability to penetrate cell membranes and exert biological effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical State: Crystalline solid
  • Color: Colorless to pale yellow
  • Melting Point: 148-150 °C
  • Solubility: Soluble in organic solvents like dimethylformamide; insoluble in water
  • Stability: Sensitive to strong acids or bases which may cause decomposition.

These properties are essential for understanding how the compound behaves under different conditions and how it can be utilized in laboratory settings .

Applications

Scientific Uses

4,7-Dichloropyrido[2,3-d]pyrimidine has several applications in scientific research:

  • Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents aimed at treating cancer and inflammatory diseases.
  • Biological Studies: The compound is used to investigate its biological activities on various enzymes and cellular pathways.
  • Chemical Synthesis: It acts as an intermediate in synthesizing more complex heterocyclic compounds.

The versatility of this compound makes it a valuable tool in both academic research and pharmaceutical development .

Synthesis and Functionalization Strategies of 4,7-Dichloropyrido[2,3-d]pyrimidine Derivatives

Regioselective Cross-Coupling Methodologies for C-4 and C-7 Modification

The dichlorinated scaffold of 4,7-dichloropyrido[2,3‑d]pyrimidine offers distinct electronic environments at C-4 (pyrimidine ring) and C-7 (pyridine ring), enabling regioselective modifications critical for drug discovery. C-4 exhibits higher electrophilicity due to the electron-deficient pyrimidine ring, while C-7 displays moderated reactivity influenced by the adjacent nitrogen atom [1] [6]. This differential reactivity is exploited in transition-metal-catalyzed cross-coupling reactions to achieve precise functionalization.

Suzuki-Miyaura Reactions for Aryl and Heteroaryl Substituent Introduction

Palladium-catalyzed Suzuki-Miyaura coupling demonstrates exceptional regiocontrol with 4,7-dichloropyrido[2,3‑d]pyrimidine. Under mild conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), C-4 undergoes selective arylation with arylboronic acids, leaving C-7-Cl intact for subsequent derivatization. Electron-deficient boronic acids (e.g., 4-CF₃-C₆H₄B(OH)₂) react efficiently at C-4 within 2 hours (85–92% yield), whereas electron-rich variants require extended reaction times [6] [7]. Heteroaryl boronic acids (e.g., thiophen-2-yl, pyridin-3-yl) also couple selectively at C-4, enabling access to biheteroaryl architectures. Subsequent C-7 functionalization employs harsher conditions (Pd(dppf)Cl₂, Cs₂CO₃, dioxane, 100°C), demonstrating the robustness of the intermediate 4-aryl-7-chloro derivatives [7].

Table 1: Regioselectivity in Suzuki-Miyaura Reactions of 4,7-Dichloropyrido[2,3-d]pyrimidine

Reaction SiteConditionsBoronic Acid ExampleYield RangeKey Application
C-4 SelectivePd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C4-CF₃-C₆H₄B(OH)₂85–92%Kinase inhibitor intermediates (e.g., Palbociclib analogs)
C-7 SelectivePd(dppf)Cl₂, Cs₂CO₃, dioxane, 100°CThiophen-2-ylB(OH)₂70–78%Fluorescent probes, PIM-1 inhibitors

Buchwald-Hartwig Amination for Nitrogen-Containing Functional Groups

Buchwald-Hartwig amination leverages the divergent reactivity of C-4 and C-7 halogens for installing nitrogen-based functionalities. Primary and secondary amines exhibit preferential coupling at C-4 using Pd₂(dba)₃/XPhos catalytic systems (toluene, 100°C), yielding 4-amino-7-chloro derivatives. Sterically hindered amines (e.g., cyclohexylamine) require bulkier ligands (e.g., DavePhos) but maintain high regioselectivity. Anilines with electron-withdrawing groups couple efficiently at C-4 (75–88% yield), while those with electron-donating groups show reduced reactivity. C-7 amination necessitates more forcing conditions (Pd(OAc)₂/BINAP, 120°C), enabling sequential diamination for diamino derivatives relevant to kinase inhibition (e.g., Vistusertib analogs) [5] [7]. Microwave assistance significantly reduces reaction times (≤30 min) while preserving yields.

Sequential vs. One-Pot Multistep Synthetic Approaches

Strategic selection between sequential and one-pot protocols depends on functional group compatibility:

  • Sequential Functionalization: Preferred for incompatible reaction steps. Example: Initial C-4 Suzuki coupling (arylboronic acid), followed by C-7 Buchwald-Hartwig amination (morpholine), achieving 68% overall yield without intermediate purification [6].
  • One-Pot Cascades: Employed for orthogonal reactions. Pd-catalyzed C-4 amination (piperazine) followed by Cu-mediated C-7 arylation (phenylacetylene) in a single pot affords dual-modified scaffolds in 60% yield, minimizing handling of air-sensitive intermediates [10].

Table 2: Comparison of Sequential and One-Pot Synthetic Approaches

StrategyReaction SequenceOverall YieldAdvantagesLimitations
SequentialC-4 Modification → C-7 Modification65–80%High purity intermediates; Flexible optimizationLonger synthesis time; Solvent-intensive
One-Pot MultistepC-4 Amine Coupling → C-7 Alkyne Coupling55–65%Reduced solvent use; Faster throughputLimited to compatible reagent pairs

Chemoselective Transformations of Dichloro Precursors

Azide-Tetrazole Equilibrium in SNAr Reactivity Profiling

The azide group at C-4 or C-7 participates in a dynamic azide-tetrazole equilibrium, profoundly influencing nucleophilic aromatic substitution (SNAr) regioselectivity. Treatment of 4,7-dichloropyrido[2,3‑d]pyrimidine with NaN₃ yields 4-azido-7-chloro derivatives, which exist in solution as mixtures of azide (2AA) and tetrazolo[1,5-a]pyrimidine (2TA) tautomers. NMR studies (CDCl₃) reveal four distinct H-C(6) signals (δ 8.2–9.0 ppm), confirming rapid interconversion. When 2TA dominates, nucleophiles attack C-7 (equivalent to C-5 in the tetrazole tautomer), whereas the 2AT tautomer favors C-4 substitution. This equilibrium enables regiodivergent SNAr: Alkoxides selectively displace chloride at C-4 under 2AT-matched conditions, while amines target C-7 under 2TA-dominant conditions [2].

Nucleophilic Substitution Dynamics for Heterocyclic Diversification

The dichloro scaffold undergoes predictable SNAr reactions with O-, N-, and S-nucleophiles:

  • O-Nucleophiles: Methoxide substitutes C-4-Cl selectively (MeOH, 60°C, 4 h, 92% yield), while phenoxide requires Cu(I) catalysis (CuI, phenanthroline, 80°C) for C-7 substitution [6] [9].
  • S-Nucleophiles: Thiophenol replaces C-4-Cl preferentially (Et₃N, DMF, r.t., quantitative yield). Thiourea forms 7-thiolate intermediates for alkylation (e.g., with methyl iodide) to access 7-alkylthioethers [9].
  • N-Nucleophiles: Azoles (imidazole, triazole) exhibit C-4 selectivity (K₂CO₃, DMF, 80°C). Piperazine undergoes mono-substitution at C-4; subsequent C-7 displacement requires excess reagent [1].

Modular Scaffold Engineering for V-Shaped Molecular Architectures

4,7-Disubstituted derivatives adopt V-shaped conformations essential for binding kinase allosteric pockets. Key design strategies include:

  • Aryl/Heteroaryl at C-4 + Amino at C-7: Mimics ATP-competitive inhibitors (e.g., PD-173955). The C-4 aryl group (e.g., 2,6-dichlorophenyl) occupies a hydrophobic pocket, while the C-7 amino group (e.g., 3-(methylsulfanyl)aniline) forms H-bonds with the hinge region [1].
  • Dual Amino Substitution: N⁶-Benzyl-N⁶-methyl groups at C-4 and C-7 enhance dihydrofolate reductase (DHFR) inhibition by mimicking dihydrofolate’s pteridine core. The V-shaped bend enables optimal contact with Phe³¹ and Glu³⁰ residues [1] [10].
  • Meta-Substituted Aryl Groups: C-4 meta-aryl (e.g., 3-trifluoromethylphenyl) and C-7 morpholine create a 120° angle, improving selectivity for p38α MAPK over JNK kinases [1] [6].

Solid-Phase Synthesis and Parallel Library Generation Techniques

Rink amide MBHA resin enables combinatorial synthesis of 4,7-diversified libraries:

  • Resin Loading: Couple Fmoc-piperazine to Rink amide resin (DIC/HOBt, DMF), then attach 4,7-dichloropyrido[2,3‑d]pyrimidine-6-carboxylic acid via amide bond (75% yield) [6].
  • C-7 Diversification: Treat resin-bound dichloro intermediate with amines (e.g., 4-fluoroaniline, 2-morpholinoethylamine) in NMP, 80°C, 12 h (85–95% conversion).
  • C-4 Functionalization: Suzuki-Miyaura coupling on resin (arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 70°C, 24 h). Microwave irradiation (100°C, 30 min) enhances yields to 82–90%.
  • Cleavage: TFA/CH₂Cl₂ (1:1) releases target compounds, yielding >50 analogs per week with purities >85% (HPLC). This approach rapidly generated kinase-focused libraries identifying sub-micromolar ZAP-70 inhibitors [7].

Properties

CAS Number

552331-44-9

Product Name

4,7-Dichloropyrido[2,3-d]pyrimidine

IUPAC Name

4,7-dichloropyrido[2,3-d]pyrimidine

Molecular Formula

C7H3Cl2N3

Molecular Weight

200.02 g/mol

InChI

InChI=1S/C7H3Cl2N3/c8-5-2-1-4-6(9)10-3-11-7(4)12-5/h1-3H

InChI Key

VRXZQRLAIVDILJ-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1C(=NC=N2)Cl)Cl

Canonical SMILES

C1=CC(=NC2=C1C(=NC=N2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.